Haliclonadiamine is a marine alkaloid derived from sponges, particularly from the genus Haliclona. It has garnered attention for its potential biological activities, including anti-mycobacterial properties. The compound's structure and properties have been the subject of various studies, revealing its significance in both natural product chemistry and pharmacology.
Haliclonadiamine is primarily sourced from marine sponges, notably the Okinawan marine sponge Haliclona sp., collected from Iriomote Island in Japan. This sponge species is known for producing a variety of bioactive compounds, including haliclonadiamine, which has been isolated and characterized in several research studies .
Haliclonadiamine belongs to a class of compounds known as alkaloids, which are characterized by their nitrogen-containing structures and diverse biological activities. Alkaloids are often derived from plants or marine organisms and have been studied for their pharmacological properties.
The synthesis of haliclonadiamine has been approached through both natural extraction and synthetic methods. Natural extraction involves isolating the compound from marine sponges, while synthetic pathways have been developed to create haliclonadiamine in the laboratory.
Technical Details:
Haliclonadiamine has a complex molecular structure characterized by multiple rings and functional groups. The molecular formula is C₁₄H₁₈N₂O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Data:
Haliclonadiamine participates in various chemical reactions typical of alkaloids. These reactions may include:
Technical Details:
The mechanism of action for haliclonadiamine, particularly in its anti-mycobacterial activity, involves interaction with bacterial enzymes and cellular components. Research indicates that haliclonadiamine may inhibit the growth of mycobacteria by disrupting essential metabolic pathways.
Data:
Relevant Data:
Haliclonadiamine has potential applications in various scientific fields:
Haliclonadiamine is a bis-indane macrocyclic diamine alkaloid predominantly isolated from demosponges of the genera Haliclona and Halichondria. Initial discovery occurred in Haliclona sp. specimens collected from Palau, where it was identified as the major antimicrobial alkaloid through bioassay-guided fractionation [1]. Subsequent studies confirmed its presence in Haliclona sponges across geographically distinct regions, including Okinawan specimens from Iriomote Island and Indonesian collections [2] [4]. Notably, the related sponge Halichondria panicea also yields haliclonadiamine alongside geometric isomers like (10Z,12E)- and (10E,12Z)-haliclonadiamines, indicating taxonomic flexibility in production [2].
Chemical profiling reveals haliclonadiamine coexists with structurally related alkaloids such as papuamine and halichondriamines within these sponges. This chemotypic consistency across Haliclona species—despite geographical separation—suggests either evolutionarily conserved biosynthesis or shared symbiotic microbial pathways [4] [5]. The compound’s occurrence correlates with sponge collection depth (typically 5–30 m) and oceanic regions rich in coral reefs, factors potentially influencing its ecological functionality.
Table 1: Documented Sources of Haliclonadiamine in Marine Sponges
Sponge Species | Collection Site | Co-isolated Analogues | Reference |
---|---|---|---|
Haliclona sp. | Palau | Papuamine | [1] |
Haliclona sp. | Iriomote Island, Okinawa | Papuamine, Halichondriamine C | [2] |
Haliclona exigua | Indonesia/India | Araguspongines, Xestospongin D | [4] |
Halichondria panicea | Iriomote Island, Okinawa | (10Z,12E)-haliclonadiamine isomers | [2] |
As a sessile organism lacking physical escape mechanisms, the marine sponge relies on chemical defenses like haliclonadiamine for survival. This alkaloid demonstrates broad-spectrum antimicrobial activity, originally identified against pathogenic bacteria and fungi in Palauan Haliclona sp. [1]. Recent studies elucidate its potency against mycobacterial strains, including Mycobacterium smegmatis (a surrogate for M. tuberculosis), with bioactivity-guided isolation confirming its role as a key inhibitor in sponge extracts [2].
Haliclonadiamine’s macrocyclic structure enables membrane disruption or intracellular target modulation, providing defense against microbial fouling and predation. Its co-occurrence with papuamine—a cytotoxin damaging mitochondrial function—suggests synergistic chemical defense [3] [4]. This multifunctionality is evolutionarily advantageous: haliclonadiamine deters bacterial colonization while papuamine targets eukaryotic predators like grazing fish or larvae. Sponges from Okinawan waters exhibit upregulated haliclonadiamine production in response to epibiotic pressure, supporting its ecological role as a dynamic defense metabolite [2] [8].
Initial structural characterization of haliclonadiamine in 1988 relied on X-ray crystallography, revealing a complex pentacyclic diamine scaffold with an unusual 13-membered diene-containing macrocycle [1] [5]. Early NMR analyses (400 MHz) provided partial stereochemical assignment but failed to resolve configurational ambiguities due to signal overlap in the macrocyclic region [2]. For decades, haliclonadiamine was misassigned as a C1-epimer of papuamine based on relative configuration comparisons [5].
Advanced X-ray crystallography in 2020 revolutionized understanding by demonstrating haliclonadiamine possesses a 1S,3R,8S,9R,14R,15S,20R,22R configuration—inverting three centers relative to papuamine (1R,3S,8R,9S,14S,15R,20S,22R) [5]. This reassignment resolved prior contradictions in chiroptical data. Concurrently, Computer-Assisted Structure Elucidation (CASE) systems like ACD/Structure Elucidator validated the revision by analyzing complex 2D NMR datasets (HSQC, HMBC, ROESY), detecting non-standard correlations within the diene system [6]. Modern benchtop NMR (60 MHz) now enables efficient monitoring of haliclonadiamine in crude extracts, though 13C detection remains challenging without high-field instruments [7].
Table 2: Key Techniques for Haliclonadiamine Structural Analysis
Method | Resolution Achieved | Limitations |
---|---|---|
X-ray Crystallography | Absolute configuration of all 8 stereocenters | Requires high-purity crystals |
High-field NMR (500 MHz) | Full 1H/13C assignment; HMBC-confirmed connectivity | Macrocycle signal overlap at ≤400 MHz |
Benchtop NMR (60 MHz) | Rapid 1H screening in extracts | 13C detection insensitive for trace alkaloids |
CASE Systems | Automated structure validation from 2D NMR data | Dependent on input data quality |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1